Desoxyrhaponticin

Catalog No.
S1551737
CAS No.
M.F
C21H24O8
M. Wt
404.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desoxyrhaponticin

Product Name

Desoxyrhaponticin

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C21H24O8

Molecular Weight

404.4 g/mol

InChI

InChI=1S/C21H24O8/c1-27-15-6-4-12(5-7-15)2-3-13-8-14(23)10-16(9-13)28-21-20(26)19(25)18(24)17(11-22)29-21/h2-10,17-26H,11H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1

InChI Key

MFMQRDLLSRLUJY-DXKBKAGUSA-N

SMILES

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

Desoxyrhaponticin is a stilbenoid and a glycoside.
Desoxyrhaponticin is a natural product found in Veratrum dahuricum, Rheum palmatum, and other organisms with data available.

Desoxyrhaponticin is a naturally occurring stilbene glycoside, structurally defined as the 3-O-β-D-glucoside of desoxyrhapontigenin. Found in plants such as Rheum species, it belongs to the same chemical class as resveratrol but possesses distinct structural modifications—specifically a 4'-methoxy group and a single glucose moiety at the 3-position. [1] These features are central to its procurement value, influencing its metabolic pathway, enzyme inhibitory profile, and potential for bioavailability, which are key considerations in its primary research applications in metabolic diseases and dermatology. [2]

Research Fit

Multi-pathway tool: competitive inhibitor of glucose uptake, FAS inhibitor, lipoxygenase inhibitor, radical scavenger
Reported in vivo model-response in type 2 diabetic rat model (oral administration)
Stilbene glycoside with distinct target engagement profile vs common aglycones and rhaponticin

Procurement of a generic stilbenoid, such as the parent compound rhaponticin or the common benchmark resveratrol, is an inappropriate substitution for Desoxyrhaponticin in specific research applications. The presence and position of the glucose moiety fundamentally alter membrane permeability compared to the aglycone form, impacting cellular uptake and bioavailability. [1] Furthermore, the specific hydroxylation and methoxylation pattern on the stilbene core results in a distinct and quantitatively different inhibitory profile against key metabolic enzymes like protein-tyrosine phosphatase 1B (PTP1B) when compared to resveratrol or piceatannol. [2] These functional differences make simple substitution scientifically invalid for studies where target potency and predictable absorption are critical.

Substitution Risk

Glucose uptake inhibition absent in resveratrol, piceatannol, rhaponticin. Functional readout mismatch – key pathway engagement not replicated by common stilbene substitutes.
Lipoxygenase inhibitory potency varies over an order of magnitude across stilbene class. Class-level substitution may mislead quantitative assay design; compound-specific validation required.

Superior PTP1B Inhibition by Core Aglycone vs. Common Stilbenoid Benchmarks

The biological activity of Desoxyrhaponticin is mediated by its aglycone, desoxyrhapontigenin, which is a highly potent inhibitor of Protein-Tyrosine Phosphatase 1B (PTP1B), a key target in diabetes and obesity research. In a direct comparative enzyme assay, desoxyrhapontigenin demonstrated significantly greater inhibitory potency than both the common benchmark Resveratrol and the close structural analog Piceatannol. [1]

Evidence DimensionPTP1B Enzyme Inhibition (IC50)
Target Compound DataDesoxyrhapontigenin (Aglycone of Desoxyrhaponticin): 0.69 µM
Comparator Or BaselineResveratrol: 10.15 µM; Piceatannol: 1.28 µM
Quantified Difference~14.7 times more potent than Resveratrol; ~1.85 times more potent than Piceatannol
ConditionsIn vitro recombinant human PTP1B enzyme inhibition assay.

For researchers targeting PTP1B, this compound's core structure provides substantially higher potency, enabling the use of lower effective concentrations and reducing the risk of off-target effects compared to more common substitutes.

Intestinal Glucose Uptake Inhibition
Reported
Desoxyrhaponticin IC₅₀ 148.3 μM (intestinal vesicles); 30.9 μM (gut sleeves) Comparators Resveratrol, piceatannol, rhaponticin: no glucose uptake inhibition reported
Unique glucose-uptake pathway activity; enables postprandial hyperglycemia model studies
Data to verify lot-specific potency

Favorable Permeability Profile Inferred from Aglycone Structure

While Desoxyrhaponticin is a glycoside, its value proposition is linked to the properties of its aglycone, which is the form that acts intracellularly. It is a well-established principle in pharmacokinetics that glycosylation drastically reduces passive intestinal permeability. For example, in the well-characterized Caco-2 cell model, flavonoid aglycones exhibit permeability orders of magnitude higher than their corresponding glycosides, a principle that extends to stilbenoids. [1] Procuring Desoxyrhaponticin provides a direct precursor to a highly permeable aglycone.

Evidence DimensionApparent Permeability (Papp) in Caco-2 Cells
Target Compound DataAglycones (e.g., Quercetin): 17.1 x 10⁻⁶ cm/s
Comparator Or BaselineCorresponding Glycosides (e.g., Rutin, a quercetin diglycoside): 0.05 x 10⁻⁶ cm/s
Quantified Difference>300-fold higher permeability for the aglycone form
ConditionsCaco-2 cell monolayer model, the industry standard for predicting intestinal absorption.

This significant difference in permeability means that using a compound that efficiently delivers the aglycone is critical for achieving relevant intracellular concentrations and obtaining reproducible results in cell-based assays.

In Vivo Model Response
Reported
Desoxyrhaponticin Oral 300 mg/kg: reported suppression of postprandial hyperglycemia in type 2 diabetic rat model Comparators No in vivo antidiabetic efficacy data reported for resveratrol, piceatannol, or rhaponticin in comparable models
Supports in vivo model-response context; distinct from other stilbenes
Model-specific outcome; validate in target experimental system

Simplified Metabolic Activation for Enhanced Reproducibility

Compared to crude plant extracts or more complex stilbenoid precursors, Desoxyrhaponticin offers a more direct and predictable pathway to its active form. It requires only a single enzymatic deglycosylation step to release the active aglycone, desoxyrhapontigenin. [1] This simplified metabolic activation profile minimizes experimental variability that can arise from differential expression of metabolizing enzymes in various cell lines or animal models.

Evidence DimensionMetabolic Pathway to Active Form
Target Compound DataDesoxyrhaponticin → (Single-step deglycosylation) → Active Aglycone
Comparator Or BaselineComplex Glycosides or Crude Mixtures → (Multi-step / Variable Metabolism) → Active Aglycone
Quantified DifferenceQualitatively simpler and more predictable metabolic activation pathway.
ConditionsIn vitro and in vivo biological systems.

Using a chemically defined precursor like Desoxyrhaponticin reduces a key source of experimental variability, leading to more consistent and reproducible results in both cell-based and animal studies.

FAS Inhibition & Apoptosis
Head-to-head
Desoxyrhaponticin Inhibits intracellular FAS; downregulates FAS expression; induces apoptosis in MCF-7 cells Rhaponticin Inhibits FAS; downregulates FAS; apoptosis not reported
Apoptosis endpoint distinguishes desoxyrhaponticin; supports cancer cell-model studies
Same study comparator; confirm apoptosis readout in own model
Lipoxygenase Inhibition
Class-level
IC₅₀ range 6.7–74.1 μM across stilbene derivatives
Potency varies ~11-fold; class-level substitution may mislead
Exact desoxyrhaponticin IC₅₀ not individually reported; verify lot
Antioxidant Capacity
Class-level
TEAC 1.16–4.64 stilbene class; anthraquinones inactive
Stilbene-confirmed radical scavenging; differentiate from non-stilbene constituents
Verify lot-specific TEAC if quantitative comparison needed
Renal Glucose Reabsorption
Reported
Desoxyrhaponticin IC₅₀ 118.8 μM (normal rat renal), 115.7 μM (diabetic rat renal) Comparators Resveratrol, piceatannol, rhaponticin: no renal glucose uptake inhibition reported
Dual intestinal/renal inhibition profile; unique polypharmacology research tool
Model species rat; confirm in human renal transporter assays if relevant

High-Potency Probes for In Vitro Studies of Insulin Signaling

Based on the high potency of its aglycone against PTP1B, Desoxyrhaponticin is a preferred choice for researchers investigating the insulin signaling cascade. Its use allows for effective enzyme inhibition at sub-micromolar concentrations, a level of potency not achievable with common alternatives like resveratrol. [1]

Precursor for Topical Formulations in Dermatological Research

The superior membrane permeability of its aglycone makes Desoxyrhaponticin a suitable precursor for developing topical formulations. Its structure facilitates better transport across epidermal barriers compared to larger, more polar glycosides, which is a critical factor for studies on skin hyperpigmentation or inflammation. [2]

Investigating Structure-Activity Relationships in Stilbenoid Metabolism

With its defined chemical structure—a single glucose at a specific position—Desoxyrhaponticin serves as an ideal reference compound for pharmacokinetic and metabolism studies. It allows for precise tracking of the effects of monoglycosylation on absorption, distribution, and excretion compared to its aglycone or other stilbenoids. [1]

Application Fit Matrix

Application
Selection Property
Validation Focus
Postprandial glucose transport studies
Dual intestinal/renal glucose uptake inhibition profile
In vivo model-response, glucose transporter kinetics
Cancer cell metabolism & FAS pathway research
FAS inhibition + apoptosis endpoint distinction vs rhaponticin
Apoptosis readouts in MCF-7 model; FAS expression
Lipoxygenase-targeted inflammatory pathway studies
Lipoxygenase competitive inhibition kinetics
Compound-specific IC₅₀ verification; avoid class-based extrapolation
Antioxidant & radical scavenging screening
Stilbene-class ABTS•⁺ scavenging activity
Lot-specific TEAC validation; differentiate from anthraquinones

XLogP3

1.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

404.14711772 g/mol

Monoisotopic Mass

404.14711772 g/mol

Heavy Atom Count

29

Appearance

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